molecular formula C11H15FN2 B13155259 4-(3-Fluorophenyl)piperidin-3-amine

4-(3-Fluorophenyl)piperidin-3-amine

Cat. No.: B13155259
M. Wt: 194.25 g/mol
InChI Key: VFFALSCPPSPNHB-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)piperidin-3-amine is a fluorinated piperidine derivative characterized by a 3-fluorophenyl substituent at the 4-position of the piperidine ring and an amine group at the 3-position. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and kinases .

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

4-(3-fluorophenyl)piperidin-3-amine

InChI

InChI=1S/C11H15FN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-3,6,10-11,14H,4-5,7,13H2

InChI Key

VFFALSCPPSPNHB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CC(=CC=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and piperidine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-fluoroaniline with a suitable reagent to introduce the piperidine ring. This can be achieved through a cyclization reaction.

    Final Product Formation: The intermediate is then subjected to further reactions, such as reduction or substitution, to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation of intermediates.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

4-(3-Fluorophenyl)piperidin-3-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Pharmacology: The compound is studied for its pharmacological properties, including its potential as an analgesic, anti-inflammatory, and antipsychotic agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.

    Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Modulating Ion Channels: It can affect the function of ion channels, influencing cellular signaling and electrical activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 4-(3-Fluorophenyl)piperidin-3-amine and related compounds:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 3-Fluorophenyl at C4; amine at C3 C₁₁H₁₅FN₂ 194.25 (calculated) Reference compound for comparison.
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine 4-Fluorophenylmethyl at C1; stereospecific (S)-configuration at C3 C₁₂H₁₇FN₂ 208.27 Fluorine at phenyl para-position; chiral center influences receptor binding.
YPC-21817 () 3-Fluorophenyl linked to imidazo[1,2-b]pyridazine; ethylpiperazinyl substituent C₂₆H₂₈FN₅O₂ 485.54 Extended heterocyclic system enhances kinase inhibition potency.
3-(4-Chlorophenyl)-1-methylpiperidin-3-amine 4-Chlorophenyl at C3; methyl group at N1 C₁₂H₁₇ClN₂ 224.73 Chlorine substituent increases lipophilicity; potential for altered metabolism.
FIPI () Benzimidazolone-piperidine hybrid; indole-carboxamide C₂₃H₂₅FN₄O₂ 422.47 Complex scaffold with dual inhibitory activity (e.g., phospholipase D).

Pharmacological and Biochemical Implications

Fluorine Position and Bioactivity: The 3-fluorophenyl group in this compound may enhance metabolic stability compared to non-fluorinated analogs. However, para-fluorophenyl derivatives (e.g., (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine ) often exhibit higher receptor-binding affinity due to optimized steric and electronic interactions . In YPC-21817 (), the 3-fluorophenyl group is part of a larger imidazo[1,2-b]pyridazine scaffold, which contributes to pan-Pim kinase inhibition. This suggests that fluorophenyl-piperidine hybrids can be tailored for kinase selectivity by modifying adjacent substituents .

Impact of Heterocyclic Systems :

  • Compounds like FIPI () and YPC-21817 () incorporate extended aromatic systems (e.g., benzimidazolone, imidazo[1,2-b]pyridazine), which improve target engagement through π-π stacking and hydrogen bonding. In contrast, this compound’s simpler structure may favor CNS penetration due to reduced molecular weight .

Enantiomeric purity could significantly influence its pharmacokinetic profile .

Biological Activity

4-(3-Fluorophenyl)piperidin-3-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group, which enhances its lipophilicity and may influence its pharmacokinetic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H14FN
  • Molecular Weight : 181.24 g/mol
  • Structural Characteristics : The compound consists of a piperidine ring substituted with a 3-fluorophenyl group at the fourth position and an amino group at the third position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in disease pathways. The presence of the fluorine atom enhances its binding affinity, potentially leading to increased efficacy in therapeutic applications. Specific mechanisms include:

  • Receptor Modulation : The compound may modulate the activity of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, contributing to its pharmacological effects. For example, studies indicate that similar piperidine derivatives can inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant-like Effects : Preliminary studies suggest that this compound may have antidepressant properties through modulation of serotonin and norepinephrine levels in the brain.
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Anticancer Potential : Research has indicated that derivatives of piperidine compounds can induce apoptosis in cancer cells, highlighting their potential role in cancer therapy .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by structural modifications. Key findings from SAR studies include:

  • Fluorination : The position and number of fluorine atoms on the phenyl ring significantly affect the compound's binding affinity and selectivity towards biological targets.
  • Substituent Variations : Variations in the piperidine ring or phenyl substituents can lead to differences in biological activity. For instance, replacing the fluorine with other halogens or alkyl groups has been shown to alter potency against specific targets .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

StudyFindings
Investigated the inhibitory effects on mushroom tyrosinase; compounds with similar structures showed IC50 values ranging from 2.96 to 10.65 μM, indicating significant enzyme inhibition potential.
Explored anticancer properties; compounds demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics.
Analyzed receptor binding; showed that modifications at the piperidine nitrogen improved selectivity for serotonin receptors, suggesting potential antidepressant applications.

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